molecular formula C7H14ClNO2 B6219335 methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride CAS No. 2751610-97-4

methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride

Cat. No.: B6219335
CAS No.: 2751610-97-4
M. Wt: 179.6
InChI Key:
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Description

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ It is a derivative of cyclobutane, featuring an amino group and a carboxylate ester group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through cyclization reactions of suitable precursors.

    Introduction of Functional Groups: The amino and carboxylate ester groups are introduced through substitution reactions. For instance, a precursor with a leaving group can undergo nucleophilic substitution with an amine to introduce the amino group.

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), primary amines, thiols.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohols or primary amines.

    Substitution Products: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminocyclobutane-1-carboxylate: Lacks the methyl group on the cyclobutane ring.

    Ethyl 3-amino-1-methylcyclobutane-1-carboxylate: Has an ethyl ester group instead of a methyl ester.

    3-Amino-1-methylcyclobutane-1-carboxylic acid: The free acid form without the ester group.

Uniqueness

Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and a methyl ester group on the cyclobutane ring

Properties

CAS No.

2751610-97-4

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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